molecular formula C21H24FNO4 B2820579 (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164464-37-2

(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

Cat. No.: B2820579
CAS No.: 1164464-37-2
M. Wt: 373.424
InChI Key: QQSKKDOFQVFXMP-YRNVUSSQSA-N
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Description

(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is a synthetic organic compound characterized by its unique structural features It contains a propenamide backbone with a 3,4-dimethoxybenzyl group and a 4-(3-fluoropropoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves a multi-step process:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.

    Attachment of the 4-(3-Fluoropropoxy)phenyl Group: This can be done through an etherification reaction, where the phenyl group is attached using a fluoropropyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide backbone can be reduced to form the corresponding amine.

    Substitution: The fluoropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can be compared with other compounds having similar structural motifs:

    (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide: Lacks the fluoropropoxy group, which may affect its reactivity and applications.

    (E)-N-(3,4-dimethoxybenzyl)-3-[4-(methoxy)phenyl]-2-propenamide: Contains a methoxy group instead of a fluoropropoxy group, potentially altering its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c1-25-19-10-6-17(14-20(19)26-2)15-23-21(24)11-7-16-4-8-18(9-5-16)27-13-3-12-22/h4-11,14H,3,12-13,15H2,1-2H3,(H,23,24)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSKKDOFQVFXMP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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